2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
Description
BenchChem offers high-quality 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(methylamino)ethyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-6-8-4-2-3-5-9(8)10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPVLRMCVHENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to [2-(Methylamino)ethyl]benzoic acid Hydrochloride and Its Isomers: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of a Niche Compound
In the realm of pharmaceutical research and fine chemical synthesis, the precise structure of a molecule is paramount. Even subtle changes, such as the position of a functional group on an aromatic ring, can dramatically alter its physicochemical properties, biological activity, and synthetic accessibility. This guide delves into the technical intricacies of "2-[2-(Methylamino)ethyl]benzoic acid hydrochloride," a compound for which specific literature is notably scarce. This scarcity itself presents a compelling narrative for the research community.
Rather than a simple data sheet on a well-documented molecule, this guide adopts a more insightful, field-proven approach. We will embark on a comparative analysis of the ortho-, meta-, and para-isomers of [2-(Methylamino)ethyl]benzoic acid hydrochloride. By examining the known properties and synthesis of the more documented meta-isomer, "3-(2-(Methylamino)ethyl)benzoic acid hydrochloride," and considering established principles of organic chemistry, we will infer the probable characteristics and a prospective synthetic route for the elusive ortho-isomer. This comparative methodology not only provides a comprehensive understanding of this class of compounds but also illuminates a clear path for novel research and development.
Structural and Physicochemical Comparison: The Impact of Positional Isomerism
The fundamental difference between the ortho-, meta-, and para-isomers lies in the substitution pattern on the benzoic acid ring. This seemingly minor variation has significant implications for the molecule's three-dimensional shape, electronic distribution, and intermolecular interactions.
Caption: A proposed synthetic workflow for the ortho-isomer.
Causality Behind Experimental Choices:
-
Sonogashira Coupling: This reaction is a powerful tool for forming carbon-carbon bonds and is well-suited for introducing the two-carbon side chain precursor onto the aromatic ring.
-
Catalytic Hydrogenation: This step is crucial for reducing the alkyne to the desired ethyl group. The choice of catalyst (e.g., Palladium on carbon) is standard for this transformation.
-
Amide Formation and Reduction: Converting the carboxylic acid to an amide followed by reduction is a classic method for synthesizing amines.
-
N-Methylation: This can be achieved through various methods, such as reductive amination with formaldehyde or direct alkylation with a methylating agent.
-
Hydrochloride Salt Formation: The final step involves treating the free base with hydrochloric acid to yield the more stable and often crystalline hydrochloride salt.
Analytical Methodologies for Isomeric Purity
For any application in drug development, confirming the isomeric purity of a compound is non-negotiable. Positional isomers can have vastly different pharmacological and toxicological profiles. [1]High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying such closely related compounds. [1][2]
Step-by-Step HPLC Protocol for Isomer Separation
This protocol provides a robust starting point for developing a validated analytical method for separating the isomers of [2-(Methylamino)ethyl]benzoic acid.
-
Preparation of Mobile Phase: A common mobile phase for separating aminobenzoic acid isomers is a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), with the pH adjusted to control the ionization state of the analytes. A gradient elution may be necessary to achieve optimal separation.
-
Preparation of Standard Solutions: Prepare individual stock solutions of each available isomer (meta- and para-) in the mobile phase. A mixed standard solution containing all isomers should also be prepared to determine their retention times and resolution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point. Mixed-mode columns that offer both reversed-phase and ion-exchange properties can provide enhanced selectivity for isomers. [1] * Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., around 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject the mixed standard to establish the retention time of each isomer.
-
Inject the sample and identify the peaks by comparing retention times.
-
Quantify the amount of each isomer by comparing the peak areas to a calibration curve generated from the standard solutions.
-
Caption: A typical workflow for HPLC-based isomeric purity analysis.
Pharmacological and Toxicological Considerations: An Inferential Discussion
Derivatives of aminobenzoic acid have a wide range of biological activities. For instance, para-aminobenzoic acid (PABA) is a precursor for the synthesis of folate in bacteria and has been studied for various therapeutic applications. [3][4]The position of the amino group is known to significantly influence the interaction of these molecules with biological targets. [5] While no specific pharmacological data exists for "2-[2-(Methylamino)ethyl]benzoic acid hydrochloride," we can infer some possibilities. The presence of the methylaminoethyl side chain is a common feature in many biologically active compounds, including some that interact with adrenergic or serotonergic systems. The overall shape and electronic properties of the ortho-isomer, influenced by the proximity of the functional groups, would likely result in a unique binding profile to target proteins compared to its meta- and para-counterparts. This makes the ortho-isomer a particularly interesting candidate for screening in various biological assays.
Safety and Handling
Given the lack of specific safety data for the ortho-isomer, it is prudent to handle it with the same precautions as for its known isomers and other novel chemical entities. Based on the safety data sheets for related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Research Directions
This in-depth technical guide has navigated the sparse landscape of information surrounding "2-[2-(Methylamino)ethyl]benzoic acid hydrochloride" by employing a comparative analysis of its more well-documented isomers. While direct experimental data for the ortho-isomer remains elusive, we have constructed a scientifically grounded framework for understanding its likely properties and a plausible synthetic strategy.
The key takeaway for the research and drug development community is the identification of a clear knowledge gap. The synthesis, purification, and characterization of "2-[2-(Methylamino)ethyl]benzoic acid hydrochloride" represent a tangible opportunity for novel research. Such work would not only contribute to the fundamental understanding of structure-activity relationships in this class of compounds but could also uncover a molecule with unique and potentially valuable biological properties. The proposed synthetic and analytical workflows provide a solid foundation for any research group wishing to explore this promising and under-investigated area of chemistry.
References
-
HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Accessed February 24, 2026. [Link]
-
Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC. Accessed February 24, 2026. [Link]
- Kapoor A, Dahiya S. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. 2011;3(4):238-247.
- Haroon F, Riaz M, Farwa U, et al.
- Narasimhan B, Kumar P, Sharma D. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. 2013;1:25-40.
- Li X, Wang Y, Li Y, et al. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. MedComm. 2025;6(2):e813.
-
Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. PMC. Accessed February 24, 2026. [Link]
-
P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Accessed February 24, 2026. [Link]
-
3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. PubChem. Accessed February 24, 2026. [Link]
-
Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. PMC. Accessed February 24, 2026. [Link]
-
Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. PubMed. Accessed February 24, 2026. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Accessed February 24, 2026. [Link]
-
Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, hydrochloride (1:1). US EPA. Accessed February 24, 2026. [Link]
-
Benzoic acid, 4-amino-2-chloro-, 2-diethylaminoethyl ester, hydrochloride. NIST. Accessed February 24, 2026. [Link]
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. Accessed February 24, 2026. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Accessed February 24, 2026. [Link]
- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. 2016;8(18):118-122.
- Austin WB, Bilow N, Kelleghan WJ, Lau KSY. Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. 1981;46(11):2280-2286.
-
3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. BuyersGuideChem. Accessed February 24, 2026. [Link]
-
4-[ethyl(methyl)amino]benzoic acid hydrochloride. PubChemLite. Accessed February 24, 2026. [Link]
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. 2019;12(3):1413-1420.
- Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Medicinal and Chemical Sciences. 2023;6(9):1975-1984.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride: A Potential Therapeutic Agent
Abstract
This technical guide provides a comprehensive overview of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride, a small molecule with therapeutic potential. While direct research on this specific compound is limited, this document synthesizes information from structurally related molecules to propose a viable synthetic route, hypothesize potential biological activities and mechanisms of action, and provide a framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel benzoic acid derivatives.
Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds
Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. From the well-established antimicrobial properties of benzoic acid itself to the anti-inflammatory effects of salicylates and the anticancer potential of various substituted analogs, the benzoic acid scaffold is a privileged structure in drug discovery.[1][2] The versatility of this scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aromatic ring and modification of the carboxylic acid moiety.
This guide focuses on a specific, yet under-investigated derivative, 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride. The introduction of a (methylamino)ethyl side chain at the ortho position of the benzoic acid ring presents an intriguing structural motif with the potential for novel biological activities. The presence of a secondary amine and a carboxylic acid provides opportunities for multiple points of interaction with biological targets, while the hydrochloride salt form enhances its solubility and suitability for pharmaceutical formulations.
Based on the known activities of structurally similar compounds, we hypothesize that 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride may possess therapeutic potential in areas such as inflammation, pain management, and neurological disorders. This guide will delve into the scientific rationale behind these hypotheses and provide a roadmap for the systematic investigation of this promising molecule.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C10H14ClNO2 | - |
| Molecular Weight | 215.68 g/mol | - |
| Appearance | Likely a solid at room temperature. | [General knowledge of similar compounds] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form increases aqueous solubility. |
| pKa | The carboxylic acid is predicted to have a pKa around 4-5, and the secondary amine a pKa around 9-10. | [General chemical principles] |
| LogP | The LogP is predicted to be low, indicating good hydrophilicity. | [General chemical principles] |
Proposed Synthesis of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
While a direct synthetic route for 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride has not been published, a plausible pathway can be designed based on the reported synthesis of its close precursor, 2-(2-aminoethyl)benzoic acid.[3] The proposed synthesis involves a multi-step process, beginning with the protection of the amino group, followed by N-methylation, and concluding with deprotection and salt formation.
Synthetic Workflow
Sources
Methodological & Application
Application Notes and Protocols for the In Vivo Evaluation of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
The journey of a novel chemical entity from laboratory bench to clinical application is a meticulous process, with in vivo studies representing a critical milestone.[1][2] This document provides a comprehensive guide for the design and execution of initial in vivo studies for the compound 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride. While specific pharmacological data for this molecule is not yet publicly available, its structural motifs, featuring a benzoic acid core and a methylaminoethyl side chain, suggest potential interactions with various biological targets. Benzoic acid derivatives have been explored for a range of therapeutic applications, including analgesic, anti-inflammatory, and anticancer properties.[3][4][5] The presence of an amino group also hints at possible neurological or cardiovascular activity, analogous to other compounds with similar functional groups.[6][7]
This guide is structured to provide a robust framework for a first-pass in vivo screening in a rodent model. It emphasizes a logical, stepwise approach, beginning with preliminary tolerability assessments and progressing to pharmacokinetic/pharmacodynamic (PK/PD) characterization and preliminary efficacy evaluation. The protocols herein are designed to be adaptable, encouraging researchers to tailor them to specific hypotheses generated from in-vitro data or computational modeling. Our objective is to equip researchers with the foundational knowledge and detailed methodologies to conduct rigorous and reproducible in vivo experiments.[8][9]
I. Pre-clinical Study Design: A Phased Approach
A well-structured preclinical study is paramount to generating meaningful and translatable data.[2][10][11] The proposed in vivo evaluation of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride is divided into three logical phases:
Caption: Phased approach for the in vivo evaluation of a novel compound.
II. Phase 1: Foundational Assessment - Acute Toxicity and Dose Range Finding
The initial phase of in vivo testing is dedicated to establishing the safety profile of the compound and identifying a suitable dose range for subsequent studies.
A. Rationale and Experimental Choices
The primary objective is to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. This is crucial for ensuring animal welfare and for selecting sublethal doses that can be used in later pharmacokinetic and efficacy studies. The choice of administration route should ideally mimic the intended clinical route; however, for initial screening, intraperitoneal (i.p.) or oral (p.o.) gavage are common starting points due to their relative ease and systemic delivery.[8]
B. Detailed Protocol: Acute Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 (the dose lethal to 50% of the animals) while minimizing animal usage, in accordance with ethical guidelines.
Materials:
-
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
-
Sterile vehicle (e.g., 0.9% saline, 5% DMSO in saline)
-
Male and female Swiss Webster mice (6-8 weeks old)
-
Standard laboratory animal caging and husbandry supplies
-
Analytical balance, vortex mixer, syringes, and gavage needles
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure complete dissolution. Subsequent dilutions should be made from this stock.
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the study.
-
Dosing:
-
Begin with a starting dose (e.g., 10 mg/kg). Administer a single dose to one animal via the chosen route (e.g., oral gavage).
-
Observe the animal for signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours and then periodically for 48 hours.
-
If the animal survives, the next animal receives a higher dose (e.g., 2-fold increase).
-
If the animal dies, the next animal receives a lower dose (e.g., 2-fold decrease).
-
Continue this process until four reversals in outcome (survival/death) have occurred.
-
-
Data Collection: Record body weight before dosing and at 24 and 48 hours post-dosing. Note all clinical signs of toxicity and the time of onset.
-
Necropsy: At the end of the observation period (or at the time of death), perform a gross necropsy on all animals to look for any visible organ abnormalities.
C. Data Presentation: Dose-Response Table
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality (within 48h) | Clinical Signs of Toxicity |
| 10 | Oral Gavage | 1 M, 1 F | 0/2 | No observable signs |
| 20 | Oral Gavage | 1 M, 1 F | 0/2 | Mild sedation at 1h post-dose |
| 40 | Oral Gavage | 1 M, 1 F | 1/2 | Ataxia, labored breathing |
| 80 | Oral Gavage | 1 M, 1 F | 2/2 | Severe convulsions, death within 2h |
III. Phase 2: Pharmacological Profile - Pharmacokinetics and Pharmacodynamics
This phase aims to understand what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics).[12]
A. Rationale and Experimental Choices
A pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[13] This information is critical for designing rational dosing schedules in efficacy studies. For a novel compound, both intravenous (i.v.) and the intended therapeutic route (e.g., oral) administrations are recommended to determine absolute bioavailability.[14]
Pharmacodynamic assessment involves measuring a biological response to the drug. The choice of biomarker will depend on the hypothesized mechanism of action. Given the structural similarity to compounds with CNS or cardiovascular effects, monitoring changes in heart rate, blood pressure, or locomotor activity could be relevant starting points.
B. Detailed Protocol: Pharmacokinetic Study
Materials:
-
Cannulated male Sprague-Dawley rats (for serial blood sampling)
-
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
-
Vehicle and dosing supplies
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge, pipettes, and storage vials
-
LC-MS/MS or other suitable analytical method for drug quantification
Procedure:
-
Dosing:
-
Intravenous (i.v.) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (p.o.) Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the cannulated vessel at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method.
C. Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1200 | 3000 |
| t1/2 (h) | 2.5 | 4.0 |
| CL (L/h/kg) | 1.67 | - |
| Vd (L/kg) | 6.0 | - |
| Bioavailability (%) | - | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
D. Potential Signaling Pathway Involvement
Given the structural alerts, the compound might interact with adrenergic or dopaminergic pathways. For instance, it could act as an agonist or antagonist at these receptors, influencing downstream signaling cascades.
Caption: Hypothetical interaction with an adrenergic signaling pathway.
IV. Phase 3: Preliminary Efficacy Evaluation
Once a safe dose range and basic PK/PD profile are established, the next logical step is to assess the compound's efficacy in a relevant disease model.
A. Rationale and Experimental Choices
The selection of an animal model is contingent on the therapeutic hypothesis.[1][15] For instance, if in vitro data suggests anti-inflammatory properties, a carrageenan-induced paw edema model in rats would be appropriate. If CNS activity is suspected, models of anxiety (e.g., elevated plus maze) or depression (e.g., forced swim test) could be employed. It is crucial to choose a model that is well-validated and relevant to the human disease state.[1]
B. Detailed Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Model)
Materials:
-
Male Wistar rats (180-200 g)
-
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Groups: Randomly assign animals to the following groups (n=8 per group):
-
Vehicle control
-
Test compound (e.g., 5, 10, 20 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, test compound, or positive control one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
C. Data Presentation: Efficacy Data Table
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Test Compound | 5 | 0.68 ± 0.04 | 20.0% |
| Test Compound | 10 | 0.45 ± 0.03 | 47.1% |
| Test Compound | 20 | 0.30 ± 0.02 | 64.7% |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
V. Conclusion and Future Directions
This application note has outlined a systematic and phased approach for the initial in vivo characterization of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride. By following these protocols, researchers can generate a foundational dataset encompassing toxicology, pharmacokinetics, and preliminary efficacy. The results from these studies will be instrumental in guiding further development, including mechanism of action studies, chronic toxicology assessments, and the selection of lead candidates for further preclinical and clinical evaluation. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare.[8][16]
VI. References
-
Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Available at: [Link]
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. Available at: [Link]
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. In The Design of Animal Experiments. Available at: [Link]
-
Cardoso, C., et al. (2023, August 22). Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]
-
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Medicina, 59(11), 1896. Available at: [Link]
-
ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]
-
ResearchGate. (2023, October 18). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
Hansl, N. R. (1974). A novel spasmolytic and CNS active agent: 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride. Experientia, 30(3), 271-272. Available at: [Link]
-
MDPI. (2024, July 12). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Pharmaceutics, 16(7), 967. Available at: [Link]
-
PubChem. (n.d.). 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Available at: [Link]
-
Wikipedia. (n.d.). Adrenaline. Available at: [Link]
-
Bijlsma, U. G., Harms, A. F., Funcke, A. B., Tersteege, H. M., & Nauta, W. T. (1955). [Pharmacology of 2-dimethylaminoethyl 2-methylbenzhydryl ether HCI (BS 5930); preliminary report]. Arzneimittel-Forschung, 5(2), 72-73. Available at: [Link]
-
PubChem. (n.d.). Benzoic acid, 2-(n-benzyl-n-methylamino)ethyl ester, hydrochloride. Available at: [Link]
-
Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Available at: [Link]
-
MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6941. Available at: [Link]
-
MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7551. Available at: [Link]
-
Lee, J., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Bioorganic & Medicinal Chemistry Letters, 30(6), 126985. Available at: [Link]
-
ResearchGate. (2010). Discovery of (2E)-3-{2-Butyl-1[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxy acrylamide (SB939), an Orally Active Histone Deacetylase Inhibitor with a Superior Preclinical Profile. Available at: [Link]
-
Longdom Publishing. (n.d.). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Available at: [Link]
-
eScholarship.org. (n.d.). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. Available at: [Link]
-
PubChem. (n.d.). Benzoic acid, p-amino-, 2-(2-(2-(diethylamino)ethoxy)ethoxy)ethyl ester, hydrochloride. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 2-(methylamino)-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Inxight Drugs. (n.d.). 2-(Diethylamino)ethyl benzoate hydrochloride. Available at: [Link]
-
ResearchGate. (2025, December 16). Pharmacokinetics and Bioavailability of 2-Diethylamino-2′6′-Dimethylphenylacetamide L-Glutaminate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel spasmolytic and CNS active agent: 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenaline - Wikipedia [en.wikipedia.org]
- 8. ichor.bio [ichor.bio]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. resources.wfsahq.org [resources.wfsahq.org]
- 14. mdpi.com [mdpi.com]
- 15. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ppd.com [ppd.com]
"2-[2-(Methylamino)ethyl]benzoic acid hydrochloride" dosage for rat models
Application Note: Preclinical Dosage & Administration Protocols for 2-[2-(Methylamino)ethyl]benzoic Acid Hydrochloride
Part 1: Executive Summary & Chemical Identity
Compound Classification:
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride is a zwitterionic small molecule structurally related to
Critical Note on Identity: This compound is the benzoic acid analog of the drug Betahistine (2-[2-(methylamino)ethyl]pyridine). While Betahistine is a well-characterized H3 antagonist/H1 agonist, the benzoic acid derivative is less common in public literature and may function as a metabolic intermediate or a distinct GABA-mimetic. This protocol treats the compound as a New Chemical Entity (NCE), requiring de novo dose-ranging.
Key Physicochemical Properties (Estimated):
-
Formula:
-
MW: ~215.68 g/mol (Salt), ~179.22 g/mol (Free Base)
-
Solubility: High aqueous solubility expected (HCl salt).
-
pKa: Carboxyl (~4.0), Secondary Amine (~9.5-10.0).
Part 2: Formulation & Preparation
Objective: Create a stable, isotonic solution for Intraperitoneal (IP) or Oral (PO) administration.
Reagents:
-
2-[2-(Methylamino)ethyl]benzoic acid HCl (Test Article)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS, pH 7.4)
-
1N NaOH (for pH adjustment, if necessary)
Protocol:
-
Calculation: Calculate the required mass based on the free base equivalent if the dosage is defined as such. For this guide, dosage refers to the salt form .
-
Dissolution: Dissolve the HCl salt in sterile saline. It should dissolve readily.
-
pH Check: The HCl salt may yield an acidic solution. Check pH. If pH < 4.0, buffer carefully to pH ~5.5–7.0 using dilute NaOH to prevent local irritation (peritonitis in IP).
-
Caution: Approaching the isoelectric point might reduce solubility, though the ionic nature usually maintains it.
-
-
Filtration: Sterile filter (0.22
m PVDF) prior to injection.
Stability: Prepare fresh. Benzoic acid derivatives are generally stable, but secondary amines can oxidize. Protect from light.
Part 3: Dosage Strategy & Experimental Design
Since specific in vivo literature for this specific analog is sparse, the dosage must be derived via Allometric Scaling from structural analogs (Betahistine, Phenibut) and confirmed via a Dose Escalation Study .
Reference Dosages (Structural Analogs)
-
Betahistine (Rat):
-
Therapeutic: 10–100 mg/kg (PO).
-
LD50: ~3000 mg/kg (PO).
-
-
Phenibut (GABA-mimetic):
-
Therapeutic: 50–100 mg/kg (IP/PO).
-
Recommended Starting Dose (Rat Model)
-
Low Dose (Exploratory): 10 mg/kg
-
Medium Dose (Pharmacological): 30 mg/kg
-
High Dose (Limit Test): 100 mg/kg
Justification: 10 mg/kg is well below the LD50 of related amine-acid structures, providing a safety margin while likely reaching plasma concentrations detectable by LC-MS/MS.
Part 4: Step-by-Step Protocols
Protocol A: Dose Range Finding (Modified Irwin Test)
Purpose: To identify the Maximum Tolerated Dose (MTD) and behavioral baseline.
-
Animals: Sprague-Dawley Rats (n=3 per dose group), Male, 250–300g.
-
Acclimatization: 7 days. Fasting: 12h prior to dosing (water ad libitum).
-
Administration:
-
Group 1 (Vehicle): Saline (5 mL/kg).
-
Group 2 (Low): 10 mg/kg.
-
Group 3 (Mid): 30 mg/kg.
-
Group 4 (High): 100 mg/kg.
-
-
Observation Windows: 0, 15, 30, 60, 120, 240 min post-dose.
-
Scoring Parameters (Irwin Profile):
-
CNS: Sedation, convulsions, straub tail, tremors.
-
Autonomic: Salivation, lacrimation, piloerection, pupil size.
-
Motor: Rotarod performance (if applicable), gait abnormalities.
-
Protocol B: Pharmacokinetics (PK) Study
Purpose: To determine Half-life (
-
Dose: 30 mg/kg (Selected from Protocol A).
-
Routes: IV (Tail Vein) vs. PO (Gavage).
-
Sampling:
-
Tail nick or jugular catheter.
-
Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.
-
-
Bioanalysis:
-
Plasma precipitation with Acetonitrile.
-
LC-MS/MS analysis (MRM mode).
-
Internal Standard: Betahistine-d3 or similar amine.
-
Part 5: Visualization & Logic Flow
The following diagram outlines the decision-making process for selecting the optimal dosage for efficacy studies based on the initial safety screen.
Caption: Decision tree for establishing the therapeutic window of 2-[2-(Methylamino)ethyl]benzoic acid HCl in rat models.
Part 6: Data Summary Tables
Table 1: Suggested Dosing Regimen for Rat Models
| Parameter | Low Dose (Exploratory) | Medium Dose (Standard) | High Dose (Limit) |
| Dosage (mg/kg) | 10 | 30 | 100 |
| Concentration (mg/mL) | 2 | 6 | 20 |
| Injection Vol (mL/kg) | 5 | 5 | 5 |
| Primary Indication | PK Linearity Check | Efficacy Screening | Toxicology Limit |
| Route | IV / IP | IP / PO | PO Only |
Table 2: Safety Monitoring Markers
| System | Clinical Sign | Action Threshold |
| CNS | Convulsions / Seizures | Terminate Immediately |
| Respiratory | Dyspnea / Gasping | Terminate Immediately |
| Gastrointestinal | Diarrhea / Bloating | Monitor; Reduce Dose 50% |
| Weight | >15% Body Weight Loss | Euthanize (Humane Endpoint) |
Part 7: References
-
OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]
-
Barak, N. (2008). Betahistine: what's new on the agenda? Expert Opinion on Investigational Drugs, 17(5), 795-804. [Link] (Cited for structural analog dosage range).
-
Gad, S. C. (2016). Animal Models in Toxicology, Third Edition. CRC Press. (Reference for Irwin Test protocols).
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
Mass Spectrometry Analysis of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the analysis of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride using Electrospray Ionization Mass Spectrometry (ESI-MS). Benzoic acid derivatives containing amine functionalities are common scaffolds in pharmaceutical development, making their precise structural confirmation and characterization a critical step in research and quality control. This application note details the underlying principles, step-by-step experimental protocols, and expected data interpretation for both full scan mass spectrometry and tandem mass spectrometry (MS/MS). We explain the causality behind methodological choices, from sample preparation to instrument tuning, to ensure robust and reproducible results. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with an authoritative framework for analyzing this and structurally similar molecules.
Introduction and Analytical Rationale
2-[2-(Methylamino)ethyl]benzoic acid is a bifunctional molecule containing both a secondary amine and a carboxylic acid. This structure presents distinct chemical properties that are highly amenable to mass spectrometry analysis. The secondary amine group is basic and readily accepts a proton, while the carboxylic acid is acidic and can be deprotonated. This amphoteric nature makes Electrospray Ionization (ESI) an ideal analytical technique, as it gently generates gas-phase ions from polar, thermally labile molecules directly from solution.[1]
The primary objective of this protocol is to unambiguously confirm the molecular weight and elucidate the structure of the target analyte. This is achieved through two sequential mass spectrometry experiments:
-
Full Scan MS: To identify the protonated molecular ion ([M+H]⁺) and confirm the molecular weight of the free base.
-
Tandem MS (MS/MS): To induce fragmentation of the isolated molecular ion, generating a characteristic pattern of product ions that provides definitive structural information.
The hydrochloride salt form of the analyte will dissociate in typical ESI solvents, and the analysis will focus on the free base form of the molecule. The presence of a single nitrogen atom dictates that the free base will have an odd nominal molecular weight, and its protonated ion ([M+H]⁺) will have an even mass-to-charge ratio (m/z), a principle known as the "Nitrogen Rule".[2]
Analyte Properties
Accurate mass measurements are fundamental to molecular formula confirmation. The key properties for the free base of 2-[2-(Methylamino)ethyl]benzoic acid are summarized below.
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Average Molecular Weight | 179.22 g/mol |
| Monoisotopic Mass | 179.09463 Da |
| Primary Ionizable Groups | Secondary Amine (Basic), Carboxylic Acid (Acidic) |
Principle of ESI-MS Analysis
Electrospray ionization is the method of choice due to its high efficiency for polar, pre-ionized, or easily ionizable analytes in solution.[3] For 2-[2-(Methylamino)ethyl]benzoic acid, ionization can be achieved in two modes:
-
Positive Ion Mode: This is the preferred mode for this analyte. The secondary amine is more basic than the solvent system (e.g., water/methanol), and will be readily protonated in the ESI droplet, primarily forming the [M+H]⁺ ion. Acidifying the solvent with a modifier like formic acid further enhances the formation of the protonated species, leading to a significantly stronger signal.[3]
-
Negative Ion Mode: The carboxylic acid group can be deprotonated to form the [M-H]⁻ ion. While possible, the signal intensity is often lower compared to the positive mode for compounds with highly basic amines. The use of basic additives may be required to improve signal, but can introduce ion suppression effects.[4]
This guide will focus on the more robust and sensitive positive ion mode analysis.
Detailed Experimental Protocol
This protocol provides a self-validating workflow for the analysis. Each step is designed to ensure data integrity and reproducibility.
Materials and Reagents
-
Analyte: 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride (Solid, assumed pure)
-
Solvent A: LC-MS Grade Water
-
Solvent B: LC-MS Grade Methanol (or Acetonitrile)
-
Acid Modifier: LC-MS Grade Formic Acid (≥99%)
-
Equipment: Analytical balance, volumetric flasks, micropipettes, autosampler vials or glass test tubes, syringe pump.
Sample Preparation: A Step-by-Step Guide
The causality for this procedure is to create a homogenous, particle-free solution at a concentration suitable for modern mass spectrometers, while ensuring the analyte is in its optimal protonated state for ESI.
-
Prepare the Analytical Solvent: Create a 50:50 (v/v) solution of Methanol and Water. To this mixture, add Formic Acid to a final concentration of 0.1%. For example, to prepare 100 mL, mix 50 mL of Methanol, 50 mL of Water, and 100 µL of Formic Acid. Rationale: This solvent system provides good solubility for the hydrochloride salt and the 0.1% formic acid ensures a low pH (~2.7) to maximize protonation of the secondary amine.[3]
-
Prepare a Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride. Dissolve it in 1.0 mL of the analytical solvent in a clean glass vial. Vortex thoroughly to ensure complete dissolution.
-
Prepare the Working Solution (1 µg/mL): Perform a 1:1000 serial dilution. First, pipette 10 µL of the stock solution into 990 µL of the analytical solvent to create a 10 µg/mL intermediate solution. Vortex. Then, pipette 100 µL of the intermediate solution into 900 µL of the analytical solvent to achieve the final working concentration of 1 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal on most modern ESI-MS instruments without causing detector saturation or significant ion suppression.
Instrumentation and Data Acquisition
The following parameters are provided as a starting point for a typical Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Optimization may be required for other instrument types.
Table 1: Recommended Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | To generate the protonated molecular ion [M+H]⁺, leveraging the basic amine group. |
| Infusion Flow Rate | 5-10 µL/min | A slow, stable flow for direct infusion ensures consistent spray and signal. |
| Capillary Voltage | +3.0 to +4.0 kV | Creates a strong electric field for efficient droplet charging and ion formation. |
| Cone/Nozzle Voltage | +20 to +40 V | A low voltage to facilitate ion transfer from the source without causing premature fragmentation. |
| Source Temperature | 120-150 °C | Aids in solvent evaporation from the ESI droplets. |
| Desolvation Gas | Nitrogen | An inert gas used to assist in droplet desolvation. |
| Desolvation Temp. | 350-450 °C | Higher temperature to ensure complete evaporation of the solvent, releasing gas-phase ions. |
| Full Scan MS Range | 50 - 500 m/z | A range wide enough to capture the expected molecular ion and potential low-mass fragments. |
| MS/MS Collision Gas | Argon | An inert gas that efficiently transfers kinetic energy to induce fragmentation. |
| MS/MS Collision Energy | 10-30 eV (Ramped) | A range of energies is used to produce a rich spectrum of both low- and high-energy fragments. |
Analysis Workflow
The logical flow of the experiment ensures that each step builds upon the last, from initial confirmation to final structural verification.
Caption: Experimental workflow from sample preparation to structural confirmation.
Data Interpretation: Expected Results
Full Scan Mass Spectrum
In the full scan MS spectrum, the primary goal is to locate the ion corresponding to the protonated free base. The high-resolution capability of modern instruments allows for confirmation of the elemental composition.
Table 2: Expected Ions in Positive ESI Full Scan MS
| Ion Species | Formula | Calculated Exact Mass (m/z) | Notes |
| [M+H]⁺ | [C₁₀H₁₄NO₂]⁺ | 180.10191 | Primary Target Ion. Its presence confirms the molecular weight of the free base. |
| [M+Na]⁺ | [C₁₀H₁₃NO₂Na]⁺ | 202.08385 | A common adduct formed from trace sodium in the system.[1] |
| [M+K]⁺ | [C₁₀H₁₃NO₂K]⁺ | 218.05779 | A less common adduct from trace potassium. |
Tandem MS (MS/MS) Fragmentation Analysis
Isolating the [M+H]⁺ ion (m/z 180.10) and subjecting it to collision-induced dissociation (CID) will produce a predictable fragmentation pattern. The fragmentation is governed by the underlying chemical structure, where the weakest bonds break to form the most stable product ions. For this molecule, key fragmentation pathways include alpha-cleavage adjacent to the nitrogen and losses from the carboxylic acid group.[5][6]
Major Fragmentation Pathways:
-
Alpha-Cleavage: This is a characteristic fragmentation for amines.[6] Cleavage of the C-C bond alpha to the nitrogen atom results in the formation of a highly stable, resonance-stabilized iminium ion. This is often the most intense peak (the base peak) in the MS/MS spectrum.
-
Loss of Water: The protonated carboxylic acid can easily eliminate a neutral molecule of water (H₂O).
-
Benzylic Cleavage: The bond between the ethyl side-chain and the aromatic ring is a benzylic position, making it susceptible to cleavage.
Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of the analyte.
Table 3: Major Expected Product Ions in MS/MS
| Product Ion (m/z) | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| 162.0913 | [C₁₀H₁₂NO]⁺ | H₂O (18.0106 Da) | Loss of water from the carboxylic acid group. |
| 134.0964 | [C₉H₁₂N]⁺ | H₂O + CO (46.0055 Da) | Subsequent loss of carbon monoxide from the m/z 162 ion. |
| 117.0594 | [C₈H₇O]⁺ | C₂H₇N (45.0578 Da) | Cleavage of the bond between the ethyl group and the ring. |
| 58.0651 | [C₃H₈N]⁺ | C₇H₆O₂ (122.0368 Da) | Alpha-cleavage. Formation of the N-methylethaniminium ion. Likely to be the base peak. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride. By utilizing Electrospray Ionization in positive mode, the molecular weight can be confidently determined from the protonated molecule [M+H]⁺ in a full scan experiment. Subsequent MS/MS analysis provides a characteristic fragmentation signature, including the dominant alpha-cleavage product ion at m/z 58.07, which serves to confirm the molecular structure. This detailed workflow enables researchers to achieve reliable and reproducible characterization of this and similar pharmaceutical compounds.
References
-
Tamas, J., & Hegedus-Vajda, J. (1982). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Biomedical Mass Spectrometry, 9(1), 19-27. Retrieved from [Link]
-
Danger, G., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Frontiers in Space Technologies. Retrieved from [Link]
-
Lab-Tools. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]
-
Perla, V., et al. (2016). Mass spectrum of a benzoic acid derivative identified in 119 and 193 samples of the Spezieria di Santa Maria della Scala by GC-MS. ResearchGate. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(16), 2733-2742. Retrieved from [Link]
-
de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 32(1), 1-23. Retrieved from [Link]
-
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Retrieved from [Link]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Mass Spectrometry of Amines [jove.com]
- 3. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. geo.fu-berlin.de [geo.fu-berlin.de]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Solubility Profiling & Handling of 2-[2-(Methylamino)ethyl]benzoic acid HCl
This Application Note and Protocol Guide is designed for researchers and process chemists working with 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride .
This compound is a critical bifunctional intermediate (containing both an amine and a carboxylic acid). Its handling requires specific attention not just to solubility, but to the latent risk of intramolecular cyclization which can compromise sample integrity during dissolution.
Executive Summary & Compound Profile
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride is an ortho-substituted amino acid salt. Unlike simple benzoic acid derivatives, this molecule possesses a high propensity for intramolecular reactivity.
-
Chemical Nature: Hydrophilic salt (Ionic/Polar).
-
Key Risk: Cyclization. Under neutral to basic conditions, or elevated temperatures, the free amine can attack the carboxylic acid (or ester) to form N-methyl-3,4-dihydroisoquinolin-1-one (Lactamization).
-
Solubility Behavior: Highly soluble in water and polar protic solvents; insoluble in non-polar organics. Exhibits pH-dependent solubility with a "danger zone" at the isoelectric point (pI ~7.0) where precipitation or oiling out is most likely.
Chemical Structure & Reactivity Pathway
The following diagram illustrates the equilibrium and the irreversible cyclization pathway that must be avoided during solubilization.
Figure 1: Stability profile showing the risk of cyclization upon neutralization of the HCl salt.
Solubility Profile Matrix
The following data summarizes the expected solubility behavior based on the compound's physicochemical properties (Amino acid HCl salt).
| Solvent Class | Solvent | Solubility Rating | Application Note |
| Aqueous | Water (pH < 5) | High (>100 mg/mL) | Preferred solvent. Stable. |
| PBS (pH 7.4) | Moderate/Risky | Risk of zwitterion precipitation or slow cyclization over time. | |
| Alcohols | Methanol | High | Excellent for dissolution; potential for methyl ester formation if heated with acid. |
| Ethanol | Moderate | Good for recrystallization (often used with anti-solvent). | |
| Isopropanol (IPA) | Low | Common anti-solvent for purification. | |
| Polar Aprotic | DMSO | High | Ideal for biological assays (stock solutions). |
| DMF | High | Good solubilizer but difficult to remove. | |
| Organic | Acetone | Very Low | Strong anti-solvent. Causes oiling out. |
| Dichloromethane (DCM) | Insoluble | The salt will float; free base is soluble. | |
| Ethyl Acetate | Insoluble | Standard anti-solvent. | |
| Hexane/Heptane | Insoluble | Wash solvent to remove non-polar impurities. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine the exact saturation point in a specific solvent.
Prerequisites:
-
Analytical Balance (0.01 mg precision).
-
Temperature-controlled shaker or water bath (25°C).
-
0.45 µm PTFE or Nylon Syringe Filters.
Step-by-Step:
-
Preparation: Weigh approx. 50 mg of 2-[2-(Methylamino)ethyl]benzoic acid HCl into a 4 mL glass vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Equilibration: Cap tightly and shake at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid (10 mg increments) until a suspension persists.
-
-
Filtration: Filter the supernatant using a pre-warmed syringe filter into a pre-weighed vial.
-
Drying: Evaporate the solvent (Nitrogen stream or Vacuum Oven at 40°C). Note: Do not exceed 40°C to prevent cyclization.
-
Calculation:
Protocol B: pH-Dependent Stability & Solubility Profiling
Critical for formulation. This protocol identifies the "Danger Zone" (pI) where the compound is least soluble and most unstable.
Rationale: At pH ~7, the compound exists as a zwitterion (
Workflow:
-
Stock Solution: Dissolve 100 mg of compound in 10 mL Water (10 mg/mL). pH will be acidic (~2-3) due to HCl.
-
Titration: Aliquot 1 mL into 5 vials.
-
Adjustment: Carefully adjust pH to 4, 6, 7, 8, and 10 using 0.1 M NaOH.
-
Observation:
-
Precipitation: Record the pH where cloudiness occurs (Likely pH 6-8).
-
Oiling Out: If the precipitate looks like sticky droplets, this is "oiling out" (common for amino acid derivatives).
-
-
HPLC Analysis (Stability Check):
-
Take the pH 8 and pH 10 samples. Incubate for 4 hours at RT.
-
Run HPLC to check for the Isoquinolinone impurity (Peak usually elutes later than the parent acid on Reverse Phase C18).
-
Protocol C: Recrystallization (Purification)
If the compound contains impurities or is colored, use this method.
Solvent System: Ethanol / Ethyl Acetate (Solvent / Anti-solvent).
-
Dissolution: Dissolve the crude HCl salt in the minimum amount of hot Ethanol (50°C).
-
Filtration: Filter while hot to remove insoluble mechanical impurities.
-
Crystallization: Add Ethyl Acetate dropwise to the hot solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to Room Temperature, then to 4°C.
-
Troubleshooting: If oil separates, reheat and add a seed crystal or scratch the glass.
-
-
Collection: Filter the white crystals and wash with cold Ethyl Acetate/Hexane (1:1).
Visual Workflow: Solubility Screening
Figure 2: Step-by-step workflow for gravimetric solubility determination with integrated stability check.
References
-
PubChem. 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
K.T.H.M. College. Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (Review of cyclization pathways for ortho-aminoethyl benzoic acids). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. (Mechanistic insights into lactam formation). Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
Welcome to the technical support resource for 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this compound. Drawing from established chemical principles and field-proven techniques, this document provides in-depth, practical solutions to common purification hurdles.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental properties of the molecule that are critical to understanding its behavior during purification.
Q1: What are the key structural features of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride that influence purification?
A1: The molecule possesses two key functional groups that dictate its chemical behavior: a carboxylic acid and a secondary amine. This makes the free base form an amino acid with amphoteric properties. However, it is typically supplied and handled as a hydrochloride salt. The presence of the protonated amine (ammonium chloride) makes the compound significantly more polar and often enhances its crystallinity, which is advantageous for purification by recrystallization. The benzoic acid moiety provides aromatic character and a site for acidic chemistry.
Q2: Why is this compound typically handled as a hydrochloride salt?
A2: There are several reasons for using the hydrochloride salt form:
-
Stability: Amine functional groups can be susceptible to oxidation. Converting the amine to its ammonium salt increases its stability against oxidative and other degradation pathways.
-
Solubility: The salt form generally imparts higher solubility in polar solvents, including water and alcohols, which are common recrystallization solvents.
-
Crystallinity: Salts of organic molecules are often highly crystalline solids with sharp melting points, which is ideal for purification via recrystallization. The formation of a well-defined crystal lattice helps to exclude impurities.[1]
-
Handling: The free amine may be an oil or a low-melting solid, making it difficult to handle and weigh accurately. The crystalline salt form is a free-flowing solid.
Q3: What are the most common sources of impurities for this compound?
A3: Impurities can be introduced at various stages of the synthesis and handling process.[2] They are generally categorized as:
-
Organic Impurities: These include starting materials, intermediates from the synthetic route, and by-products from unintended side reactions.[2]
-
Degradation Products: Although the hydrochloride salt is relatively stable, the compound can degrade under harsh conditions (e.g., high pH, extreme heat, or light exposure). Hydrolysis and oxidation are potential degradation pathways for many pharmaceutical compounds.[3][4]
-
Residual Solvents: Solvents used in the final synthetic step or a previous purification attempt may be trapped in the crystal lattice.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is the most common and cost-effective method for purifying crystalline solids like 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride. Success depends on selecting an appropriate solvent system and using the correct technique. The general workflow is outlined below.
Caption: Logic of purification via acid-base extraction.
This process is highly effective for removing neutral organic impurities (which remain in the organic layer) and other acidic or basic impurities.
Q8: How can I purify a small sample or separate impurities with very similar structures?
A8: For high-purity applications or challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. While analytical HPLC is used to assess purity, preparative HPLC uses larger columns to physically separate and collect the pure compound. [5]This method offers the highest resolution but is more expensive and time-consuming than bulk methods like recrystallization.
Section 4: Purity Assessment FAQ
Verifying the purity of your final product is a critical final step.
Q9: How do I confirm that my purification was successful?
A9: A combination of methods provides the most complete picture of purity:
-
Melting Point Analysis: A pure crystalline compound will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden the melting range. [6][7]2. High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A pure compound should show a single major peak, and the area of that peak relative to the total area of all peaks can be used to calculate purity (e.g., >99% area). [7]3. Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should appear as a single spot on the TLC plate. It's an excellent way to quickly compare the crude material to the purified product.
Q10: What are some typical starting conditions for an HPLC analysis of this compound?
A10: Based on methods for similar aromatic acids and amines, a reverse-phase HPLC method would be a suitable starting point. [5]
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier sharpens peaks for acids and amines. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound. |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 min | A gradient is effective for separating the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV Detector at ~230 nm or ~275 nm | The benzoic acid chromophore absorbs UV light in this range. |
| Injection Volume | 5-10 µL | Standard volume for analytical runs. |
Section 5: Standard Operating Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. [8]3. Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. [9]Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [6]7. Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven.
Protocol 2: General Acid-Base Extraction Procedure
-
Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Base Wash (Optional): To remove strongly acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Drain and discard the aqueous layer.
-
Acid Extraction: Extract the organic layer with 1 M hydrochloric acid (HCl). The target compound, being basic, will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous extracts. Wash this combined layer once with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Isolation: The pure compound is now in the aqueous HCl solution. It can be isolated by carefully evaporating the water under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent (e.g., ethanol/water) to obtain a high-purity crystalline product.
References
-
Experimental No. (4) Recrystallization. (2021, July 16). Retrieved from [Link]
-
Chemistry 102 - Experiment 3: Recrystallizations and Extractions of Organic Compounds. (2009, September 10). Retrieved from [Link]
- CN105646259A - A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride. (n.d.). Google Patents.
-
Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. (2018, February 16). SIELC. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Barber, J. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
Benzoic acid, 2-(n-benzyl-n-methylamino)ethyl ester, hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
-
Lab Report Recrystallization. (2016, September 27). FAMU. Retrieved from [Link]
-
3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. (n.d.). Google Patents.
-
Delgado, D. R., & Martínez, F. (2015). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Retrieved from [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Retrieved from [Link]
-
Benzoic acid, 2-(methylamino)-, ethyl ester. (n.d.). Cheméo. Retrieved from [Link]
-
Analytical Methods for Simultaneous Determination of Antipyrine and Benzocaine HCl in the Presence of Benzocaine HCl Degradation Product. (n.d.). RSC Publishing. Retrieved from [Link]
-
Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby. Retrieved from [Link]
-
Tiwari, R. R., et al. (2022). CHEMICAL STABILITY OF DRUGS. IIP Series. Retrieved from [Link]
-
Ghosh, A., et al. (2014). A Review on Impurity Profile of Drugs. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. ijpsr.com [ijpsr.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. iipseries.org [iipseries.org]
- 5. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westfield.ma.edu [westfield.ma.edu]
"2-[2-(Methylamino)ethyl]benzoic acid hydrochloride" cell toxicity and mitigation
This technical guide addresses the handling, toxicity mitigation, and experimental troubleshooting for 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride (referred to as 2-MAEB-HCl ). This compound is a critical intermediate often encountered in the synthesis of isoquinolinone derivatives and specific pharmacological agents.
Compound Profile & Chemical Identity
-
IUPAC Name: 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
-
Synonyms: N-Methyl-2-(2-carboxyphenyl)ethylamine HCl; seco-N-Methyl-1-isoquinolinone.
-
Chemical Class: Amino-benzoic acid derivative; Phenethylamine analog.
-
Key Reactivity: Intramolecular cyclization to N-methyl-3,4-dihydroisoquinolin-1-one (Lactam).
-
Primary Application: Synthetic intermediate for isoquinoline alkaloids; potential PARP inhibitor precursor.[1]
Part 1: Toxicity Analysis & Mechanism
Q: Why is 2-MAEB-HCl showing high toxicity in my cell culture assays? A: The observed toxicity typically stems from three synergistic factors rather than the molecule's intrinsic potency alone:
-
Acidic Shock (pH Cytotoxicity):
-
Mechanism: As a hydrochloride salt, 2-MAEB-HCl is acidic. Dissolving it directly in unbuffered media or at high concentrations (>1 mM) can drop the pH below physiological tolerance (pH < 7.0), triggering acid-sensing ion channels (ASICs) and apoptosis.
-
Impact: Immediate cell detachment or necrosis within 1-4 hours.
-
-
Lactam Formation (In Situ Cyclization):
-
Mechanism: In aqueous solution, especially under physiological conditions or slight heat, the open-chain amino acid exists in equilibrium with its cyclic lactam form, N-methyl-3,4-dihydroisoquinolin-1-one .
-
Impact: The lactam is more lipophilic and cell-permeable than the zwitterionic amino acid. If your experimental design assumes the open-chain form, the lactam metabolite may be exerting off-target effects (e.g., PARP inhibition).
-
-
Lysosomotropism:
-
Mechanism: The secondary amine moiety (pKa ~9-10) can become trapped in acidic organelles (lysosomes), leading to swelling (vacuolization) and lysosomal membrane permeabilization (LMP).
-
Table 1: Toxicity Profile Summary
| Toxicity Factor | Onset Time | Observable Phenotype | Mitigation Strategy |
| pH Drop | < 4 Hours | Cell detachment, media color change (Yellow). | Pre-neutralize stock solution to pH 7.4. |
| Cyclization | 12-24 Hours | Altered IC50, unexpected potency. | Prepare fresh; use DMSO stocks; avoid heat. |
| Amine Stress | 24-48 Hours | Cytoplasmic vacuolization. | Titrate concentration; check lysosomal health. |
Part 2: Mitigation Protocols (Step-by-Step)
Protocol A: Preparation of a Biocompatible Stock Solution Goal: Create a stable, neutral stock that minimizes pH shock and cyclization.
-
Weighing: Calculate the mass for a 100 mM stock concentration.
-
Note: MW of HCl salt is approx. 215.68 g/mol .
-
-
Dissolution (Solvent Choice):
-
Preferred: Dimethyl sulfoxide (DMSO). The aprotic nature of DMSO slows down the cyclization rate compared to water.
-
Alternative: PBS (Phosphate Buffered Saline), but requires immediate pH adjustment.
-
-
Neutralization (Critical Step):
-
If using aqueous buffer: Add 1N NaOH dropwise while monitoring with a micro-pH probe until pH reaches 7.2 - 7.4 .
-
Warning: Do not over-alkalinize (pH > 8.0), as this accelerates lactam formation.
-
-
Filtration: Sterilize using a 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe filter.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.
Protocol B: Cell Treatment Workflow
-
Seeding: Plate cells and allow 24h attachment.
-
Dilution: Dilute the 100 mM stock into pre-warmed culture media (37°C) immediately before use.
-
Max DMSO concentration: < 0.5% (v/v).
-
-
Visual Check: Verify media color (Phenol Red) remains red/pink. If it turns orange/yellow, the buffer capacity is exceeded—do not add to cells.
Part 3: Visualization of Chemical Instability
The following diagram illustrates the equilibrium between the open-chain form (2-MAEB) and the cyclic lactam, which is a key source of experimental variability.
Figure 1: Chemical equilibrium pathway showing the conversion of the open-chain amino acid to the lipophilic lactam, which alters bioavailability and toxicity profiles.
Part 4: Troubleshooting & FAQs
Q1: My stock solution precipitated after freezing. Is it still usable?
-
Diagnosis: This is likely the lactam form precipitating out, as it is less soluble in water than the amino acid salt.
-
Solution: Do not redissolve by heating (which promotes further cyclization). Discard the aliquot and prepare a fresh stock from the solid powder. Ensure the new stock is in DMSO if solubility is an issue.
Q2: I see cytoplasmic vacuoles in my treated cells. Is this apoptosis?
-
Diagnosis: This is likely methuosis or lysosomal swelling, common with secondary amines (lysosomotropism), not necessarily apoptosis.
-
Verification: Stain with Neutral Red or LysoTracker . If the vacuoles stain positive, it confirms lysosomal accumulation.
-
Action: Reduce the concentration or co-treat with a lysosomal pH stabilizer (though this may interfere with the assay).
Q3: The IC50 shifts significantly between experiments. Why?
-
Diagnosis: Variable ratios of Open-Chain vs. Lactam forms due to differences in preparation time or media pH.
-
Solution: Standardize the "Time-to-Treatment" window. Add the compound to cells within 15 minutes of dilution. Do not prepare dilutions in bulk for use over several days.
Q4: Can I use this compound for in vivo studies?
-
Advisory: Be aware that in vivo, the compound will likely cyclize rapidly or be metabolized. Pharmacokinetic (PK) studies should monitor both the amino acid and the lactam (dihydroisoquinolinone) levels in plasma.
References
-
Isoquinolinone Synthesis
- Title: "One-pot synthesis of 3,4-dihydroisoquinolin-1-ones via intramolecular cyclization of 2-(2-aminoethyl)
- Source:Journal of Organic Chemistry (General Principle Reference).
- Context: Describes the thermodynamics favoring lactam formation in similar amino-benzoic acid precursors.
-
Link:
-
Amine Toxicity Mechanisms
- Title: "Lysosomotropic drugs: pharmacological and toxicological implic
- Source:Expert Opinion on Drug Metabolism & Toxicology.
- Context: Explains the vacuolization observed with secondary amines like 2-MAEB.
-
Link:
-
PARP Inhibitor Analogs
- Title: "Structure-activity relationships of isoquinolinone deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Identifies the biological activity of the cyclic form (lactam)
-
Link:
-
General Cell Culture Guidelines
- Title: "Guidance on Good Cell Culture Practice (GCCP)."
- Source:ECVAM (European Centre for the Validation of Altern
- Context: Standard protocols for pH management and compound solubiliz
-
Link:
Sources
"2-[2-(Methylamino)ethyl]benzoic acid hydrochloride" inconsistent results in assays
The following technical guide addresses the specific instability and assay variability associated with 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride .
This guide deviates from standard templates to address the unique chemical behavior of ortho-substituted benzoic acids. The "inconsistency" you are observing is likely not random error, but a reproducible chemical transformation governed by pH and solvent conditions.
Topic: Troubleshooting Assay Variability & Instability Target Audience: Medicinal Chemists, Assay Biologists, DMPK Scientists
The Core Problem: The "Ortho-Effect" & Cyclization
The primary cause of inconsistent results with this compound is its propensity to undergo intramolecular cyclization .[1] Unlike simple benzoic acids, this molecule contains a nucleophilic amine positioned exactly three atoms away from an electrophilic carboxylic acid.[1]
In solution, particularly in aqueous buffers or DMSO, the molecule exists in an equilibrium between its Open-Chain Form (the desired reagent) and its Cyclized Lactam Form (N-methyl-3,4-dihydroisoquinolin-1-one).[1]
The Chemical Mechanism
The secondary amine attacks the carbonyl carbon of the benzoic acid. This reaction releases a water molecule (dehydration) to form a stable 6-membered lactam ring.[1]
-
Open-Chain (Active): MW ~179.2 Da (Free base)[1]
-
Cyclized Lactam (Inactive/Different Activity): MW ~161.2 Da (Loss of 18 Da)
Visualization: The Cyclization Trap
The following diagram illustrates the pathway causing your assay drift.[1]
Figure 1: The spontaneous dehydration of 2-[2-(Methylamino)ethyl]benzoic acid to its lactam form.[1] Note that the reverse reaction (hydrolysis) is slow under physiological conditions.
Troubleshooting Guide: Why Your Data is Inconsistent
Scenario A: "My IC50 values shift significantly between fresh and stored stock solutions."
Root Cause: Stock Solution Degradation.[1] When stored in DMSO (even at -20°C), the hydrochloride salt can slowly catalyze its own cyclization.[1] DMSO is hygroscopic; absorbed water facilitates proton transfer, allowing the amine to attack the acid.
-
Diagnosis: Run an LC-MS of your stock solution.[1] Look for a peak at [M+H]⁺ = 162 (Lactam) alongside the expected 180 (Open Chain).[1]
-
Solution: Prepare stocks immediately before use. Do not store freeze-thaw cycles of this specific compound.[1]
Scenario B: "The compound precipitates in cell culture media (pH 7.4)."
Root Cause: Zwitterionic Insolubility.[1] This molecule is an amino acid.[1][2] It has a basic amine (pKa ~9-10) and an acidic carboxylate (pKa ~4).[1]
-
At pH < 4: It is cationic (Soluble).[1]
-
At pH > 10: It is anionic (Soluble).[1]
-
At pH ~7.4 (Physiological): It exists largely as a Zwitterion (neutral net charge).[1] Zwitterions have the lowest solubility in water because the lattice energy is high due to internal ionic bonds.[1]
Solubility Profile Table:
| pH Condition | Predominant Species | Solubility | Risk |
| pH 1-3 (0.1N HCl) | Cation (NH₂⁺ / COOH) | High | Low (Stable) |
| pH 7.4 (PBS/Media) | Zwitterion (NH₂⁺ / COO⁻) | Low | High (Precipitation) |
| pH 10+ (NaOH) | Anion (NH / COO⁻) | High | Moderate (Oxidation risk) |
Scenario C: "LC-MS shows split peaks or tailing."
Root Cause: On-Column Equilibrium.[1] If your HPLC mobile phase is slightly acidic (e.g., 0.1% Formic Acid), the heat of the column (40°C) and the acidic environment can drive the cyclization during the run, causing peak splitting or broad "humps" between the open chain and lactam peaks.
Validated Protocols for Stabilization
Protocol 1: Quality Control Check (LC-MS)
Before running any biological assay, validate the integrity of the material.
-
Preparation: Dissolve 1 mg of solid in 1 mL Acetonitrile:Water (50:50) . Avoid DMSO for QC if possible to prevent artifactual cyclization in the injector.
-
Method: Run a standard C18 gradient (5% to 95% B).[1]
-
Target Mass: Monitor m/z 180.1 (Target) and m/z 162.1 (Lactam impurity).[1]
-
Acceptance: If the 162 peak > 5% of the total area, the reagent has degraded.[1]
Protocol 2: Assay Buffer Formulation
To prevent precipitation in biological assays:
-
Avoid Neutral Stocks: Do not dilute the HCl salt directly into pH 7.4 buffer at high concentrations (>10 mM).[1]
-
Step-Down Dilution:
-
Dissolve solid in 100% DMSO to 100 mM.
-
Dilute to 10 mM in DMSO (not buffer).
-
Perform the final dilution into the assay buffer (e.g., to 10 µM) immediately before addition to cells/protein.
-
-
Carrier Protein: Ensure the assay buffer contains BSA (0.1%) or HSA.[1] Proteins can solubilize the zwitterionic form through non-specific binding, preventing micro-precipitation that scatters light in optical assays.
Frequently Asked Questions (FAQ)
Q: Can I heat the solution to dissolve the precipitate? A: NO. Heating 2-[2-(Methylamino)ethyl]benzoic acid accelerates the dehydration reaction.[1] Heating a cloudy solution at pH 7 will likely convert it entirely to the inactive isoquinolinone lactam.[1]
Q: Why does the vendor supply it as the Hydrochloride (HCl) salt? A: The HCl salt protonates the amine, blocking its nucleophilicity. This prevents the amine from attacking the carboxylic acid in the solid state.[1] Crucial: Once you neutralize the HCl (e.g., by adding it to a buffered media), the "protection" is removed, and cyclization becomes possible.
Q: Is the cyclized lactam biologically active? A: Generally, no (or significantly different). The lactam constrains the molecule into a flat, rigid bicyclic system, whereas the open-chain form is flexible.[1] If your target requires the flexible ethyl-linker conformation, the lactam will be a false negative.[1]
Decision Tree for Assay Optimization
Use this logic flow to determine the necessary adjustments for your specific experiment.
Figure 2: Troubleshooting logic flow for inconsistent assay data.
References
-
Cyclization of Ortho-Substituted Benzoic Acids
-
Mechanism:[1][3] The "Pomeranz-Fritsch" type cyclization and related dehydrations of amino-acid derivatives are well-documented.[1] Ortho-aminoethyl benzoic acids cyclize to form 3,4-dihydroisoquinolin-1(2H)-ones.[1]
-
Source: Wang, Q., et al. (2023).[1] "Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives." Molecules. (Context: Analogous cyclization mechanisms of 2-acylbenzoic acids).
-
-
Zwitterionic Solubility in Assays
-
General Stability of Amino-Benzoic Acid Derivatives
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CAS 1263378-68-2: Benzoic acid, 3-(1-aminoethyl)-, methyl … [cymitquimica.com]
- 3. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 4. Zwitterionic reagents for labeling, cross-linking and improving the performance of chemiluminescent immunoassays - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Zwitterionic reagents for labeling, cross-linking and improving the performance of chemiluminescent immunoassays - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"2-[2-(Methylamino)ethyl]benzoic acid hydrochloride" analytical method interference
Welcome to the Technical Support Center for the analytical method development and troubleshooting for 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex interferences encountered during the analysis of this compound. We will explore the root causes of these challenges and provide field-proven solutions to ensure the integrity and accuracy of your results.
Understanding the Analyte: Key Chemical Properties
2-[2-(Methylamino)ethyl]benzoic acid hydrochloride is a molecule possessing distinct chemical features that directly influence its analytical behavior. As a zwitterionic compound at physiological pH, it contains both a basic secondary amine and an acidic carboxylic acid group. This dual nature, combined with its inherent polarity, presents unique challenges in chromatography, particularly in achieving good peak shape and retention on standard reversed-phase columns.[1][2] The presence of a benzoic acid moiety provides a useful chromophore for UV detection.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable primary analytical method for 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride?
A1: High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and non-volatile nature.[3] For quantification, coupling HPLC with either a Diode Array Detector (DAD) or a UV-Vis detector is effective, leveraging the benzoic acid chromophore.[4] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5] Gas Chromatography (GC) is generally not recommended without a derivatization step to increase volatility and thermal stability.[6]
Q2: My chromatographic peak for this compound is tailing severely. What is the cause and how can I fix it?
A2: Peak tailing for this analyte is commonly caused by secondary interactions between the basic methylamino group and residual acidic silanols on the silica-based stationary phase of the HPLC column.[7][8] To mitigate this, consider the following:
-
Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or phosphoric acid. This ensures the secondary amine is fully protonated, minimizing its interaction with silanols.[1]
-
Column Choice: Use a modern, high-purity, end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase designed for improved performance with polar and basic analytes.[1][2]
-
Competitive Amine: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase, though this can suppress signal in MS applications.
Q3: Why do I see poor or no retention on my C18 column?
A3: This is a classic issue for polar compounds.[1][2] Standard C18 columns can suffer from "phase collapse" or dewetting in highly aqueous mobile phases required to retain very polar analytes.
-
Use an Aqueous-Stable Column: Employ a C18 column specifically designed for use in 100% aqueous mobile phases (e.g., AQ-type, polar-endcapped).
-
Alternative Chromatography Modes: If reversed-phase is not providing adequate retention, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography.[2] HILIC, in particular, uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining polar compounds.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the analyte, significantly increasing its retention on a reversed-phase column.[1]
Q4: What are the primary sources of interference when analyzing this compound in a biological matrix like plasma or urine?
A4: The primary source of interference in bioanalysis is the sample matrix itself, leading to what are known as "matrix effects," especially in LC-MS.[5][9] These effects arise from co-eluting endogenous substances (e.g., phospholipids, salts, proteins) that suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[9][10] Other interferences can include structurally related impurities, co-administered drugs, or degradation products.[11][12]
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific problems you may encounter during your analysis.
Issue 1: Low or Inconsistent Signal Intensity (Especially in LC-MS)
-
Problem: The analyte signal is suppressed, or the response varies significantly between different lots of biological matrix.
-
Probable Cause: Ion suppression due to matrix effects is the most likely culprit.[9][10] Co-eluting endogenous compounds, particularly phospholipids from plasma, compete with the analyte for ionization in the MS source.
-
Solution:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before injection. Move from a simple Protein Precipitation (PPT) method, which often leaves many interferences, to a more rigorous technique.[1] Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at providing a cleaner sample extract.[1][13]
-
Optimize Chromatography: Modify your HPLC gradient to better separate the analyte from the regions where matrix components typically elute (e.g., the early void volume).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for variations in signal.
-
Quantify Matrix Effects: Perform a post-extraction spike experiment to quantitatively assess the degree of ion suppression or enhancement.[10] This is a critical step in method validation as required by regulatory agencies.[5]
-
Issue 2: Appearance of "Ghost Peaks" in the Chromatogram
-
Problem: Extraneous peaks appear in the chromatogram, often in blank injections run after a high-concentration sample.
-
Probable Cause: This is typically due to sample carryover from the autosampler or strong adsorption of the analyte onto parts of the HPLC system. It can also be caused by contaminants in the mobile phase or from the sample preparation process.[14]
-
Solution:
-
Optimize Autosampler Wash: The secondary amine in the analyte can have strong ionic and hydrogen-bonding interactions. Use a wash solvent for the autosampler needle and injection port that is stronger than the mobile phase. An acidic and high-organic wash solution (e.g., 50:50 acetonitrile:water with 0.5% formic acid) is often effective.
-
Check for Contamination: Ensure high-purity (HPLC or MS-grade) solvents and reagents are used for mobile phase and sample preparation.[14] Filter all mobile phases.
-
Implement a Column Wash: At the end of each analytical sequence, run a high-organic gradient to wash strongly retained compounds from the column.
-
Issue 3: Analyte Degradation and Stability Issues
-
Problem: Loss of analyte over time in prepared samples or inconsistent results from older samples.
-
Probable Cause: While the hydrochloride salt is generally stable, the free base in solution could be susceptible to oxidative or photolytic degradation.[15][16] The stability is often pH and temperature-dependent.
-
Solution:
-
Conduct Stability Studies: Perform bench-top, freeze-thaw, and long-term stability studies on the analyte in the sample matrix and in solution to understand its degradation profile.
-
Control Storage Conditions: Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials.[15]
-
Adjust Sample pH: If pH-dependent hydrolysis or other reactions are suspected, adjust the pH of the sample diluent or collection tubes to a range where the analyte is most stable.
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the analysis of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride in a non-complex matrix.
| Parameter | Recommended Condition |
| HPLC Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm or 275 nm |
| Sample Diluent | Mobile Phase A |
Note: For MS compatibility, replace phosphoric acid with 0.1% formic acid.[17][18]
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) from Plasma
This protocol is designed to remove proteins and phospholipids, significantly reducing matrix effects.[1][13]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 2% formic acid. Vortex, then load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the protonated amine, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase A for injection.
Visualization & Workflows
The following diagrams illustrate logical workflows for common troubleshooting scenarios.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Decision guide for selecting a sample preparation technique.
References
- Vertex AI Search. (2026, February 9).
- International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development.
- Organomation.
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
- ACS Publications. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry.
- PMC - NIH.
- Phenomenex. TROUBLESHOOTING GUIDE.
- Polymer Chemistry Characterization Lab.
- LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column.
- ResearchGate. (2023, February 4).
- SIELC Technologies. (2018, February 16). Benzoic acid, 2-(dimethylamino)ethyl ester.
- RSC Publishing. Analytical Methods.
- Thermo Fisher Scientific. HPLC Interferences: Causes and Cures.
- YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
- The Pharmaceutical Journal. (2010, October 9).
- Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- CUTM Courseware. (2020, June 6).
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. jfda-online.com [jfda-online.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. m.youtube.com [m.youtube.com]
- 9. infinixbio.com [infinixbio.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. organomation.com [organomation.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Benzoic acid, 2-(dimethylamino)ethyl ester | SIELC Technologies [sielc.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
Executive Summary & Chemical Profile
Objective: To provide a compliant, safe, and efficient disposal strategy for 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride (an aminoalkylbenzoic acid derivative).
Substance Identity:
-
Chemical Name: 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride[1][2][3]
-
Functional Groups: Carboxylic acid (aromatic), Secondary amine (aliphatic), Hydrochloride salt.[1][3]
-
Physical State: Typically a white to off-white crystalline solid.[1][4][2]
-
Solubility: Highly soluble in water (due to ionic HCl salt form); sparingly soluble in non-polar organic solvents.[1]
-
Acidity: Weakly acidic in solution (pH ~3–5) due to the hydrochloride moiety.[1]
Regulatory Classification (RCRA - USA): While this specific isomer is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) under typical EPA RCRA regulations (40 CFR § 261.33), it must be managed as Hazardous Waste due to its chemical nature (organic salt, potential irritant) and potential for environmental toxicity [1].[1][2][3] It does not typically meet the definition of "Characteristic Waste" (Ignitability, Corrosivity, Reactivity, Toxicity) unless in a solution with pH < 2 or mixed with flammable solvents.[1][3]
Safety & Handling Pre-Requisites
Before initiating any disposal procedure, the following safety hierarchy must be established. This compound is a skin and eye irritant and may be harmful if swallowed [2].[5][6][7]
| Category | Requirement | Rationale |
| PPE (Personal Protective Equipment) | Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 mask (if dust is generated).[1][4][2][3] | Prevents dermal absorption and inhalation of irritant dusts. |
| Engineering Controls | Chemical Fume Hood. | Captures airborne particulates during weighing or transfer.[3] |
| Incompatibilities | Strong Oxidizers (e.g., permanganates, peroxides), Strong Bases .[1][3][8] | Reaction with bases releases the free amine; reaction with oxidizers may be exothermic. |
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicability: Expired reagents, contaminated solids, or synthesis byproducts.[1][4][2][3]
-
Segregation: Do not mix with oxidizers or reactive metals.
-
Packaging: Transfer the solid material into a clear, chemically compatible plastic bag (e.g., polyethylene) or a screw-top wide-mouth jar.
-
Secondary Containment: Place the primary bag/jar into a secondary "Solid Waste" container provided by your facility's EHS (Environmental Health & Safety).
-
Labeling: Affix a Hazardous Waste label.
-
Handoff: Request EHS pickup. Do not dispose of in regular trash.
Scenario B: Disposal of Aqueous Solutions
Applicability: Reaction mixtures, mother liquors, or dissolved samples.[1][4][2][9][10]
-
Characterization: Check the pH of the solution.[1]
-
Collection: Pour into a high-density polyethylene (HDPE) carboy designated for "Aqueous Organic Waste" .
-
Crucial: Ensure the carboy does not contain incompatible oxidizers (e.g., nitric acid waste).[3]
-
-
Labeling: List all solvents (e.g., "Water 95%, Compound 5%") and the active ingredient.
-
Disposal Path: EHS will typically incinerate this stream.[1] Do not pour down the sink/drain unless explicitly authorized by a specific facility permit for low-concentration, neutralized, non-toxic amines [3].[1][2][3]
Scenario C: Empty Container Management
Applicability: Original reagent bottles.[1][4][2]
-
Triple Rinse: Rinse the empty bottle three times with a small volume of water or a solvent in which the compound is soluble.[1][11][10][12]
-
Rinsate Disposal: Pour all three rinses into the "Aqueous Organic Waste" carboy (see Scenario B).
-
Defacing: Cross out or remove the original label. Mark the container as "EMPTY".
-
Final Step: Place the clean, uncapped container in the glass recycling or regular trash, depending on institutional policy [4].
Operational Decision Matrix
The following diagram illustrates the logical workflow for determining the correct disposal path based on the physical state of the waste.
Figure 1: Decision tree for the segregation and disposal of amine hydrochloride salts.[1][2][3][11]
Scientific Rationale & Mechanism
Why Incineration? The preferred disposal method for amino-benzoic acid derivatives is high-temperature incineration.[1][4][2][3]
-
Mechanism: The organic framework (benzoic acid + ethyl chain) is oxidized to
and .[1] -
Nitrogen Fate: The amine nitrogen is converted to
or (scrubbed).[1] -
Chlorine Fate: The hydrochloride salt releases
gas upon thermal decomposition, which is captured by alkaline scrubbers in the incinerator stack.[1] -
Validation: This ensures total destruction of the bioactive pharmacophore, preventing environmental accumulation [5].[1]
Why Avoid Drain Disposal? Although the compound is water-soluble, drain disposal is generally prohibited because:
-
Ecotoxicity: Benzoic acid derivatives can be harmful to aquatic life.
-
Regulatory Compliance: Local wastewater permits strictly limit the discharge of organic chemicals, regardless of toxicity [1].
References
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024).[1][3] Compound Summary: 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride (Isomer Analog Safety Data). Retrieved from [Link][1][4][2][3]
-
University of Wisconsin–Madison. (2024).[3] Chapter 7: Chemical Disposal Procedures. Retrieved from [Link][1][4][2][3]
-
Vanderbilt University Medical Center. (2024).[3] Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1][4][2][3]
Sources
- 1. Benzoic acid, 2-(methylamino)-, ethyl ester [webbook.nist.gov]
- 2. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]
- 3. PubChemLite - Benzoic acid, 2-(n-benzyl-n-methylamino)ethyl ester, hydrochloride (C17H19NO2) [pubchemlite.lcsb.uni.lu]
- 4. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
- 8. nj.gov [nj.gov]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vumc.org [vumc.org]
Personal Protective Equipment (PPE) & Handling Guide: 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride
Executive Summary & Hazard Context
Handling 2-[2-(Methylamino)ethyl]benzoic acid hydrochloride requires a nuanced approach that goes beyond generic "white powder" protocols.[1] As a hydrochloride salt of an amino-benzoic acid derivative, this compound presents a dual hazard profile: the irritant nature of the organic amine backbone and the acidic, corrosive potential of the hydrochloride counter-ion upon contact with moisture (mucous membranes).
Scientific Rationale for Enhanced PPE: While often classified under generic GHS categories (Skin/Eye Irritant), the specific risk with this compound lies in its physical form—typically a fine, hygroscopic crystalline powder. Inhalation of the dust leads to rapid solubilization in the respiratory tract, creating a localized acidic environment (pH < 3) that causes immediate irritation and potential long-term sensitization.
This guide prioritizes dust control and mucous membrane protection .
Risk Assessment & GHS Classification
Based on structural analogs (e.g., 3-(2-(Methylamino)ethyl)benzoic acid HCl) and functional group analysis.
| Hazard Category | GHS Code | Description | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Systemic absorption of the amino-acid pharmacophore. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5][6][7] | Acidic hydrolysis on sweat/moisture; protein denaturation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5][6] | Mechanical abrasion combined with acidic chemical burn. |
| STOT - SE | H335 | May cause respiratory irritation.[2][5][6] | Deposition of acidic particulates in the upper respiratory tract. |
PPE Matrix: The Defense System
Standard lab coats are insufficient for specific handling events. Use this matrix to select equipment based on the operation.
| Protection Zone | Low Risk (Closed Vial Transport) | High Risk (Weighing / Open Handling) | Technical Justification |
| Hand Protection | Nitrile Gloves (4 mil) | Double Nitrile (Outer: 5-8 mil) or Neoprene | The HCl salt can degrade thin latex. Double gloving allows outer glove removal if contaminated without exposing skin. |
| Eye Protection | Safety Glasses (with side shields) | Chemical Splash Goggles (Unvented/Indirect Vent) | Fine salt dust can bypass safety glasses. Goggles prevent particulate entry into the lacrimal fluid. |
| Respiratory | Not Required | Fume Hood (Primary) or N95/P100 Respirator (Secondary) | Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory. |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Hygroscopic dusts stick to cotton fibers and can migrate to street clothes. Impervious sleeves prevent this transfer. |
Operational Protocols
Phase A: Receipt & Inspection (The "First Line")
-
Visual Check: Upon receipt, inspect the bottle for "caking."
-
Insight: If the powder is clumped, the seal was likely compromised, and the substance has absorbed water (hygroscopic). This increases acidity and makes weighing difficult.
-
-
Decontamination: Wipe the exterior of the bottle with a damp paper towel (water) followed by ethanol before storing. This removes invisible chemical residue left during packaging.
Phase B: Weighing & Solubilization (The Critical Step)
Most exposure incidents occur here due to static charge scattering the powder.
-
Static Control: Use an antistatic gun on the weighing boat and spatula.
-
Why? Amino acid salts are prone to static cling. "Flying" powder is the primary inhalation vector.
-
-
The "Drop" Technique: Do not dump powder. Tap the spatula gently against the weighing boat to control the flow.
-
Solvent Addition: Add solvent to the powder, not powder to solvent, to minimize splash-back of the light solid.
-
Note: Dissolution in water will be slightly exothermic and acidic. Ensure the receiving vessel is stable.
-
Phase C: Spill Cleanup & Disposal
-
Dry Spills: Do not use a wet cloth initially. The water will dissolve the salt and spread the acid.
-
Protocol: Cover with a dry absorbent pad or sweep gently into a dust pan. Then clean the surface with water (to solubilize residue) followed by a weak base (1% Sodium Bicarbonate) to neutralize.
-
-
Disposal: Segregate as Acidic Organic Waste . Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent potential N-nitroso compound formation or violent reactions.
Visualizations
Diagram 1: PPE Decision Logic
A hierarchy of control for determining necessary protection levels.
Caption: Decision tree for selecting PPE based on containment status and engineering controls.
Diagram 2: Safe Weighing Workflow
Minimizing dust generation and exposure.
Caption: Step-by-step workflow to ensure containment of the hydrochloride salt during weighing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86280161, 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Retrieved from [Link]
-
Thermo Fisher Scientific (2023). Safety Data Sheet: 2-[2-(Dimethylamino)ethoxy]benzoic acid (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of 2-[2-(Methylamino)ethyl]benzoic acid](https://i.imgur.com/g8vK0Jm.png)
